N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-26(21,22)11-3-4-12-15(9-11)25-17(18-12)19-16(20)10-2-5-13-14(8-10)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDKTVDYDXBRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities. These activities are typically mediated through the inhibition of cyclo-oxygenase (COX) enzymes, suggesting that COX enzymes could be potential targets for this compound.
Mode of Action
Based on the known actions of similar benzothiazole derivatives, it can be inferred that this compound may interact with its targets (potentially cox enzymes) to inhibit the biosynthesis of prostaglandins. Prostaglandins are key mediators of inflammation and pain, so their inhibition would result in anti-inflammatory and analgesic effects.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes. This pathway is catalyzed by COX and 5-lipoxygenase enzymes. By inhibiting COX enzymes, the compound could potentially disrupt this pathway, reducing the production of prostaglandins and thereby exerting anti-inflammatory and analgesic effects.
Pharmacokinetics
Similar benzothiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties could influence the compound’s bioavailability and distribution within the body.
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and biochemical analyses.
Structural Characteristics
The compound contains:
- A benzo[d]thiazole moiety
- A 2,3-dihydrobenzo[b][1,4]dioxine framework
- A carboxamide functional group
The methylsulfonyl group enhances solubility and may augment biological activity, making it a candidate for further medicinal chemistry exploration.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis. In vitro assessments demonstrate that these compounds can significantly reduce the viability of various cancer cell lines such as A431 and A549 .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research indicates that benzothiazole derivatives can decrease the levels of pro-inflammatory cytokines like IL-6 and TNF-α. This is particularly relevant in conditions characterized by chronic inflammation .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The structural components of this compound may contribute to its efficacy against a range of pathogens. Studies have shown that similar compounds possess antibacterial and antifungal activities .
Biochemical Interactions
The compound interacts with various enzymes and cellular pathways:
- Enzyme Inhibition: Benzothiazole derivatives have been noted for their ability to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in physiological processes like respiration and acid-base balance.
- Cell Signaling: The compound influences cell signaling pathways related to apoptosis and cell cycle regulation. It has been observed to activate the p53 pathway and modulate mitochondrial proteins involved in cell death.
Case Studies
- Anti-tumor Activity: A study synthesized several benzothiazole compounds, including derivatives related to this compound. These were evaluated for their ability to inhibit cancer cell proliferation. Results showed significant inhibition at concentrations as low as 1 μM .
- Neurotoxicity Assessment: Compounds derived from benzothiazole structures were tested for neurotoxicity using the maximal electroshock test. The results indicated low cytotoxicity and neurotoxicity profiles, suggesting a favorable safety margin for therapeutic applications .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylbenzenesulfonyl)-2,3-dihydrobenzo[b][1,4]dioxine | Similar dioxine structure with different sulfonyl group | Anti-inflammatory |
| 6-bromo-N-(benzo[d]thiazol-2-yl)-carboxamide | Contains thiazole but lacks dioxine structure | Anticancer activity |
| 5-methyl-N-(benzothiazol-2-yl)-carboxamide | Similar thiazole framework but different substituents | Antimicrobial properties |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Benzo[d]thiazole | Known for antimicrobial and anticancer properties |
| Methylsulfonyl Group | Influences chemical reactivity and biological activity |
| Dihydrobenzo[b][1,4]dioxine | Provides structural stability |
Biological Activities
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit a variety of biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various pathogens.
- Anticancer Properties : Potential to inhibit cancer cell growth through various mechanisms.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzo[d]thiazole showed promising activity against bacterial strains such as E. coli and P. aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anticancer Activity : In vitro studies indicated that compounds similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Mechanisms : Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines, indicating a role in managing inflammatory diseases .
Pharmacological Insights
The pharmacological profile of this compound suggests that it may act through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Cellular Interaction : Its structure allows for interactions with cellular targets leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity
The compound is compared to structurally related derivatives with modifications in the thiazole and dioxane substituents. Key analogues include:
Structure-Activity Relationships (SAR)
- Methylsulfonyl Group : Critical for CDK9 inhibition, as its electron-withdrawing nature stabilizes interactions with kinase catalytic lysine residues. Replacement with cyclopentylamine (17a) reduces activity .
- Dihydrobenzo[b][1,4]dioxine Moiety : Enhances solubility and metabolic stability. Derivatives lacking this group (e.g., benzimidazole-based inhibitors) show reduced oral bioavailability .
- Substituent Position : Chlorine at benzo[d]thiazole position 4 (e.g., compound 5206) shifts activity toward NRP1, indicating target promiscuity based on substitution patterns .
Pharmacokinetic and Selectivity Profiles
- CDK9 Inhibitors : Methylsulfonyl derivatives exhibit >50% inhibition of CDK9 at 1 μM, with selectivity over CDK2/7 due to the dioxane carboxamide’s steric bulk .
- Immunoproteasome Inhibitors: Analogues like N-(4-chlorophenethyl)-dioxine-carboxamide show minimal β1i/β5i inhibition, highlighting the necessity of a thiazole core for proteasome targeting .
- Oral Bioavailability: Compounds with morpholinopropyl or piperazine side chains (e.g., CCT361814/NXP800) demonstrate improved absorption and efficacy in preclinical models .
Key Research Findings and Data
Comparative Efficacy in CDK9 Inhibition
Immunoproteasome Inhibition Data
| Compound | β1i Inhibition (%) | β5i Inhibition (%) | Reference |
|---|---|---|---|
| N-(4-Chlorophenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | 3 | 5 | |
| N-(Benzo[d][1,3]dioxol-5-ylmethyl)benzo[d]thiazole-2-carboxamide | 25 | 36 |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. Key steps include:
- Amide bond formation : Reacting the benzo[d]thiazole precursor with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid using coupling agents like EDC/HOBt in DMF at 0–25°C .
- Methylsulfonyl introduction : Sulfonation of the benzothiazole ring using methanesulfonyl chloride under inert atmospheres (N₂), followed by purification via flash chromatography (hexane:EtOAC gradients) .
- Critical parameters : Solvent polarity (DMF enhances reaction rates), temperature control (prevents side reactions), and reaction time (monitored via TLC) .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Methodological Answer:
A multi-spectroscopic approach is essential:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbons (e.g., methylsulfonyl at δ 42–45 ppm). 2D NMR (HSQC, HMBC) resolves ambiguities in fused-ring systems .
- IR spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) stretches .
- High-resolution MS : Validates molecular weight (calc. for C₁₉H₁₈N₂O₅S₂: 434.08 g/mol) .
Basic: How do solvent choices impact yield and purity during synthesis?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility of intermediates but may require stringent drying to avoid hydrolysis .
- Ether-based solvents (THF) : Reduce side reactions in sulfonation steps but lower reaction rates.
- Purification : Gradient elution in flash chromatography (hexane:EtOAc) achieves >95% purity, as confirmed by HPLC (C18 column, acetonitrile:H₂O mobile phase) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., sulfonation vs. oxidation side reactions) .
- Machine learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .
- Feedback loops : Integrate experimental NMR/MS data to refine computational models iteratively .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct vs. indirect effects .
- Metabolite profiling : Use LC-MS to verify compound stability in biological matrices (e.g., plasma) and rule out degradation artifacts .
- Dose-response curves : Test across logarithmic concentrations (1 nM–100 µM) to identify non-monotonic effects or off-target interactions .
Advanced: What strategies elucidate its enzyme inhibition mechanisms?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with modified sulfonyl or dioxane moieties and test inhibitory potency .
- Molecular docking : Simulate binding poses in target enzymes (e.g., COX-2) using AutoDock Vina; validate with mutagenesis studies .
- Kinetic assays : Measure IC₅₀ shifts under varying ATP/substrate concentrations to classify inhibition type (competitive vs. allosteric) .
Advanced: How to scale up synthesis while maintaining reaction efficiency?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and scalability .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Design of experiments (DoE) : Apply factorial designs to optimize multivariable parameters (temperature, solvent ratio, catalyst loading) .
Advanced: How to assess stability under varying storage and experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light; analyze degradation products via LC-MS .
- Lyophilization : Test stability in lyophilized vs. solution states (storage at −20°C vs. 4°C) using accelerated stability protocols .
- Buffered solutions : Evaluate pH-dependent hydrolysis (pH 1–13) to identify optimal formulation conditions .
Advanced: How to address ambiguities in spectral data interpretation?
Methodological Answer:
- 2D NMR (NOESY, ROESY) : Resolve stereochemical ambiguities in the dihydrodioxane ring .
- X-ray crystallography : Obtain single-crystal structures to confirm bond angles and substituent orientations .
- Isotopic labeling : Use ¹³C-enriched samples to track carboxamide carbonyls in complex spectra .
Advanced: What methodologies validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
- Click chemistry probes : Introduce alkyne tags into the compound for pull-down assays and proteomic identification of interacting proteins .
- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
